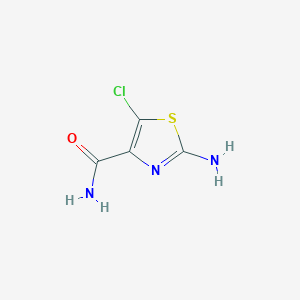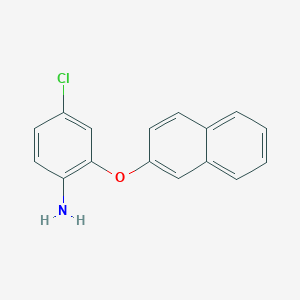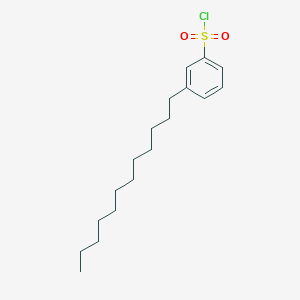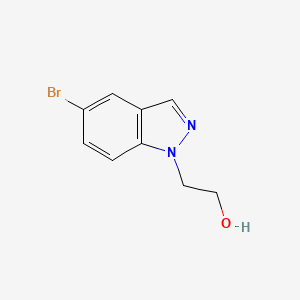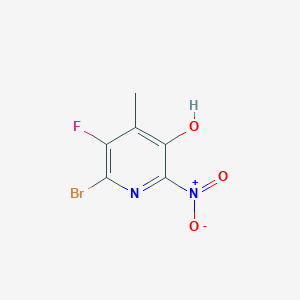
n'-(2-Aminophenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Aminofenil)acetohidrazida es un compuesto orgánico con la fórmula molecular C8H11N3O. Es un derivado de hidrazida, caracterizado por la presencia de un grupo aminofenil unido a una parte de acetohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(2-Aminofenil)acetohidrazida típicamente implica la reacción de 2-aminobenzohidrazida con anhídrido acético. La reacción se lleva a cabo bajo condiciones de reflujo, donde la mezcla se calienta para facilitar la formación del producto deseado. La reacción se puede representar de la siguiente manera:
2-Aminobenzohidrazida+Anhídrido Acético→N’-(2-Aminofenil)acetohidrazida+Ácido Acético
Métodos de producción industrial
En un entorno industrial, la producción de N’-(2-Aminofenil)acetohidrazida puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, teniendo en cuenta la rentabilidad y la seguridad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(2-Aminofenil)acetohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Se puede reducir para formar aminas u otros derivados reducidos.
Sustitución: El grupo aminofenil puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución electrófila pueden involucrar reactivos como halógenos (Cl2, Br2) o agentes nitrantes (HNO3).
Principales productos formados
Oxidación: Formación de derivados nitro o quinonas.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
N’-(2-Aminofenil)acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda o reactivo bioquímico.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N’-(2-Aminofenil)acetohidrazida implica su interacción con dianas moleculares específicas. Por ejemplo, en sistemas biológicos, puede inhibir ciertas enzimas o interferir con los procesos celulares. Las vías y objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N’-(4-Aminofenil)acetohidrazida
- 2-Aminobenzohidrazida
- N-(2-Aminofenil)benzamida
Singularidad
N’-(2-Aminofenil)acetohidrazida es única debido a su estructura específica, que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
6299-91-8 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N'-(2-aminophenyl)acetohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-11-8-5-3-2-4-7(8)9/h2-5,11H,9H2,1H3,(H,10,12) |
Clave InChI |
NGNDIKLPAXMFDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


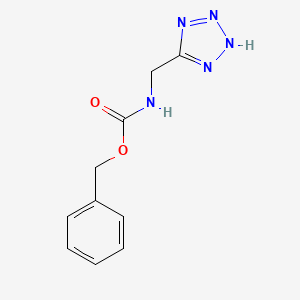
![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)
